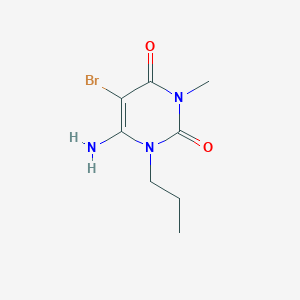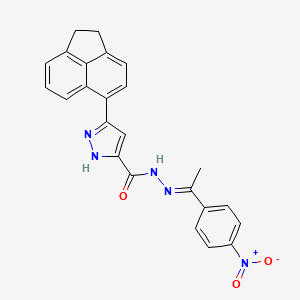![molecular formula C14H16ClN3O4S B2879619 N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 1105216-22-5](/img/structure/B2879619.png)
N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide is a synthetic organic compound with the molecular formula C14H16ClN3O4S and a molecular weight of 357.81 g/mol. This compound is characterized by the presence of an oxalamide group, a chloro-substituted phenyl ring, and an isothiazolidinyl moiety.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or inhibitor in biochemical studies involving enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGluR5 . It potentiates the activation of mGluR5 by glutamate, enhancing the receptor’s response .
Biochemical Pathways
The compound’s action on mGluR5 affects various biochemical pathways. As a PAM, it enhances the receptor’s response to glutamate, influencing pathways associated with glutamate signaling . It also exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .
Result of Action
The potentiation of mGluR5 responses by this compound can have various molecular and cellular effects, depending on the context. For instance, it could enhance neuronal excitability or modulate synaptic plasticity .
Méthodes De Préparation
Formation of the oxalamide backbone: This can be achieved through the reaction of oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the allyl group: This step may involve the use of allyl halides in the presence of a base to facilitate nucleophilic substitution.
Chlorination and isothiazolidinylation: The chloro substituent and the isothiazolidinyl group can be introduced through electrophilic aromatic substitution and subsequent cyclization reactions.
Analyse Des Réactions Chimiques
N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide can be compared with other oxalamide derivatives and chloro-substituted phenyl compounds. Similar compounds include:
N1-allyl-N2-(4-chlorophenyl)oxalamide: Lacks the isothiazolidinyl group, which may result in different chemical and biological properties.
N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: Similar structure but with different substitution patterns on the phenyl ring.
N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Contains an acetamide group instead of an oxalamide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-2-6-16-13(19)14(20)17-10-4-5-11(15)12(9-10)18-7-3-8-23(18,21)22/h2,4-5,9H,1,3,6-8H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDFMXHAVNMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2879538.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)



![1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2879546.png)
![1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B2879547.png)




![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2879559.png)
